Spiropyran hexyl methacrylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H33NO3 |

|---|---|

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

6-(3',3'-dimethylspiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C28H33NO3/c1-21(2)26(30)31-20-12-6-5-11-19-29-24-15-9-8-14-23(24)27(3,4)28(29)18-17-22-13-7-10-16-25(22)32-28/h7-10,13-18H,1,5-6,11-12,19-20H2,2-4H3 |

InChI-Schlüssel |

TUAKFBZCIRNGPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=CC=CC=C4O3)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic Properties of Spiropyran Hexyl Methacrylate: A Technical Guide

Introduction

Spiropyran hexyl methacrylate (B99206) is a functionalized photochromic molecule that combines the light-sensitive spiropyran moiety with a polymerizable hexyl methacrylate group. This unique structure allows for its incorporation into polymer chains, leading to the development of advanced "smart" materials. The core of its functionality lies in the principle of photochromism: a reversible transformation between two distinct isomers—spiropyran (SP) and merocyanine (B1260669) (MC)—induced by electromagnetic radiation.[1][2] This guide provides an in-depth overview of the spectroscopic properties of spiropyran hexyl methacrylate, offering researchers and drug development professionals a comprehensive resource for its characterization and application.

The Principle of Photochromism: A Molecular Switch

The photochromic behavior of this compound is dictated by the reversible isomerization of its spiropyran core. The molecule can exist in two states:

-

Spiropyran (SP) Form: In its ground state, the molecule exists as the colorless or pale-yellow spiropyran form. This isomer is characterized by a spiro carbon atom, which creates two orthogonal halves of the molecule, isolating their π-electron systems.[1]

-

Merocyanine (MC) Form: Upon irradiation with ultraviolet (UV) light, a heterolytic cleavage of the spiro C-O bond occurs.[1] This leads to the formation of the open-ring, planar merocyanine isomer, which possesses an extended π-conjugated system. This structural change is responsible for the appearance of strong color and is often accompanied by a significant increase in dipole moment.[1][3] The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by exposure to visible light or by thermal relaxation.[2][4]

The reversible switching between these two states forms the basis of its application in light-responsive systems.

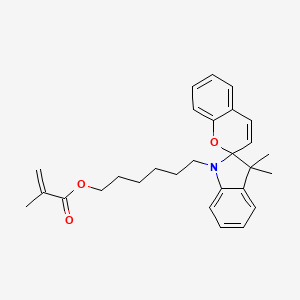

Caption: Reversible photoisomerization of spiropyran.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the primary analytical method for monitoring the photochromic transition of this compound. The two isomers exhibit distinct absorption spectra.

-

SP Form Spectrum: The closed-ring SP form does not absorb significantly in the visible range, resulting in its colorless appearance. It displays characteristic absorption bands in the UV region, typically below 400 nm.[2]

-

MC Form Spectrum: The formation of the planar MC isomer with its extended conjugation gives rise to a strong, broad absorption band in the visible region of the spectrum.[1] For many spiropyran derivatives in solution, this peak appears between 500 and 620 nm.[1][5] The exact position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[5]

Table 1: UV-Vis Absorption Data for Spiropyran Derivatives

| Isomer | Solvent/Matrix | λmax (nm) | Reference |

| Merocyanine (MC) | Acetonitrile | 568 | [1] |

| Merocyanine (MC) | n-Hexane | 616 | [5] |

| Merocyanine (MC) | Methanol | 532 | [5] |

| Merocyanine (MC) | PMMA Film | ~570-600 | [2] |

| Spiropyran (SP) | Various | ~300-350 | [2][6] |

Experimental Protocol: UV-Vis Photo-switching Analysis

-

Sample Preparation: Dissolve the this compound sample in a suitable spectroscopic-grade solvent (e.g., acetonitrile, toluene, or incorporate into a polymer film) to a final concentration of approximately 1x10⁻⁴ M.

-

Baseline Measurement: Record the absorption spectrum of the solution in a quartz cuvette. This spectrum represents the thermally stable SP form.

-

Photo-isomerization (SP to MC): Irradiate the sample with a UV lamp (e.g., 365 nm) for a defined period (e.g., 1-5 minutes) until no further change in the visible absorption band is observed, indicating the photostationary state (PSS) has been reached.

-

MC Form Measurement: Immediately record the absorption spectrum of the now-colored solution. The prominent peak in the visible region corresponds to the MC form.

-

Reversion (MC to SP): Induce the back-reaction by either placing the sample in the dark for thermal reversion or by irradiating it with visible light (e.g., >400 nm).

-

Data Analysis: Monitor the change in absorbance at the λmax of the MC form to study the kinetics of the forward and reverse reactions.

Caption: Workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

The merocyanine form of spiropyran is often fluorescent, providing another avenue for spectroscopic analysis. The closed SP form is typically non-fluorescent or weakly fluorescent. The activation of spiropyran to its MC form can be observed by the emergence of a fluorescence signal.

-

Excitation and Emission: The MC form can be excited at wavelengths corresponding to its absorption bands in the UV or visible regions (e.g., 365 nm or ~520 nm), with emission typically occurring at longer wavelengths in the red part of the spectrum (~600-650 nm).[7]

-

Environmental Sensitivity: Fluorescence intensity and quantum yield are highly sensitive to the local environment, such as solvent polarity and viscosity, and can be enhanced in rigid polymer matrices which restrict non-radiative decay pathways.[7]

Table 2: Fluorescence Emission Data for Spiropyran Derivatives

| Form | Excitation λ (nm) | Emission λmax (nm) | Environment | Reference |

| Merocyanine (MC) | 365 | ~620-630 | Functionalized Surfaces | |

| Merocyanine (MC) | 520 | ~620 | Methanol Solution | [7] |

| Merocyanine (MC) | 365 | ~620 | Attached to Cellulose | [7] |

Experimental Protocol: Fluorescence Measurement

-

Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the spiropyran compound in the desired solvent or matrix.

-

Conversion to MC Form: Irradiate the sample with UV light (365 nm) to generate the fluorescent MC isomer.

-

Acquire Emission Spectrum: Place the sample in a fluorometer. Excite the sample at a wavelength where the MC form absorbs (e.g., 520 nm) and record the emission spectrum.

-

Acquire Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (e.g., 620 nm) and scan the excitation wavelengths to obtain the excitation spectrum, which should resemble the absorption spectrum of the MC form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structures of the SP and MC isomers. The significant structural rearrangement during isomerization leads to distinct and easily identifiable changes in the NMR spectra.[8]

-

¹H NMR: The spectrum of the SP form shows signals corresponding to its asymmetric structure. Upon conversion to the MC form, new signals appear, most notably the vinylic protons of the newly formed double bond in the opened pyran ring.[8] The coupling constant between these vinylic protons can help determine the stereochemistry (cis/trans) of the MC isomer.[8]

-

In situ NMR: The isomerization can be monitored directly inside the NMR spectrometer using specialized equipment, such as an LED light source coupled with a fiber optic cable (LED-NMR), allowing for real-time observation of the structural changes upon irradiation.[9]

Table 3: Representative ¹H NMR Chemical Shifts (in CD₃OD)

| Proton Type | Spiropyran (SP) Form (ppm) | Merocyanine (MC) Form (ppm) | Reference |

| Gem-dimethyl (CH₃) | ~1.1 - 1.3 | ~1.5 - 1.7 | [8] |

| Vinylic (pyran ring) | ~5.8 (d), ~6.7 (d) | ~7.0 - 8.2 (multiple signals) | [8] |

| Aromatic Protons | ~6.5 - 7.5 | ~6.8 - 8.5 (shifted) | [8] |

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in each isomer and track the conversion.

-

SP Form: The spectrum is characterized by a strong stretching vibration of the spiro C-O bond, typically found around 950-960 cm⁻¹.[10] A band for the double bond of the pyran ring at ~1640 cm⁻¹ is also characteristic.[10]

-

MC Form: Upon ring-opening, these characteristic SP bands disappear. New bands corresponding to the phenolate (B1203915) group and the conjugated double bond system of the MC isomer emerge. If a nitro group is present, its symmetric stretching vibration (e.g., at 1337 cm⁻¹) can also be a useful probe for the local environment.[3]

Table 4: Key FTIR Absorption Frequencies for Spiropyrans

| Vibrational Mode | Isomer | Frequency (cm⁻¹) | Reference |

| Spiro C-O Stretch | SP | 940 - 960 | [10] |

| Pyran C=C Stretch | SP | ~1640 | [10] |

| Symmetric NO₂ Stretch | Both | ~1337 | [3] |

| Asymmetric C-O-C | SP | ~1273 | [3] |

References

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the Photochemistry of Spiropyran Metal Complexes with Online LED-NMR-光电查 [m.oe1.com]

- 10. Structure, Spectral Properties and Chemistry of Spiropyrans | Encyclopedia MDPI [encyclopedia.pub]

A Technical Guide to the UV-Vis Absorption Spectrum of Spiropyran Hexyl Methacrylate

Introduction

Spiropyran hexyl methacrylate (B99206) is a photochromic organic compound that has garnered significant interest among researchers and scientists.[1] Like other spiropyran derivatives, its defining characteristic is the ability to reversibly switch between two distinct isomers—a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (B1260669) (MC) form—upon exposure to specific wavelengths of light.[2] This transformation, driven by the cleavage of a C-O spiro bond, results in a dramatic change in the molecule's absorption spectrum, polarity, and electronic properties.[2][3] Understanding the UV-Vis absorption profile of spiropyran hexyl methacrylate is fundamental to harnessing its potential in applications such as optical data storage, molecular switches, smart materials, and advanced drug delivery systems.[2][4]

The Photochromic Mechanism of Spiropyran

The photochromism of spiropyran is an electrocyclic reaction. The thermodynamically stable state is typically the closed spiropyran (SP) form, which is colorless or faintly yellow and absorbs light primarily in the ultraviolet region.[2][3] Upon irradiation with UV light (typically 250-380 nm), the molecule undergoes heterolytic cleavage of the spiro-carbon-oxygen bond.[2][5] This leads to the formation of the planar, zwitterionic merocyanine (MC) isomer, which possesses an extended π-conjugated system. This structural change is responsible for the appearance of a strong absorption band in the visible region of the spectrum, resulting in a deeply colored solution.[3] The process is reversible; the MC form can revert to the SP form through thermal relaxation in the dark or by irradiation with visible light.[3]

UV-Vis Absorption Characteristics

The UV-Vis spectrum provides a direct method for observing the photochromic behavior of this compound.

-

Spiropyran (SP) Form: The closed SP form does not absorb significantly in the visible range, hence its colorless appearance. It exhibits characteristic absorption bands in the UV region, typically with maxima between 250 nm and 380 nm.[2][3] For some spiropyran derivatives, distinct peaks have been noted around 312 nm and 360 nm.[3][6]

-

Merocyanine (MC) Form: Upon conversion to the open MC form, a new, strong absorption band appears in the visible spectrum, generally between 500 nm and 600 nm.[3] The exact position of this peak (λmax) is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the λmax is typically at a longer wavelength, while in polar solvents, a hypsochromic (blue) shift to shorter wavelengths is observed.[7] For example, a similar spiropyran methacrylate derivative exhibited a λmax of 616 nm in nonpolar n-hexane, which shifted to 532 nm in polar methanol.[7]

Quantitative Data: Absorption Maxima of Spiropyran Derivatives

While the precise molar absorptivity for this compound is not widely published, the following table summarizes the reported absorption maxima (λmax) for various spiropyran derivatives, which serve as a valuable reference.

| Spiropyran Derivative | Solvent / Medium | Spiropyran (SP) Form λmax (nm) | Merocyanine (MC) Form λmax (nm) | Reference |

| Generic Spiropyran | Ethanolic Solution | - | ~550 | [8] |

| Generic Spiropyran | Chloroform | - | ~560 | [9] |

| Spiropyran Methacrylate (SpMA) | n-Hexane | - | 616 | [7] |

| Spiropyran Methacrylate (SpMA) | Methanol | - | 532 | [7] |

| Spiropyran Film | Solid Film | ~360 | 575 | [6] |

| Dimethylamine-functionalized SP | - | 250, 312 | 483 | [3] |

| Spiropyran Thioctic Ester (SPTE) | Dropcast Film | - | ~580 (broad) | [8][10] |

Experimental Protocol for UV-Vis Analysis

A standardized protocol is crucial for the accurate characterization of the photochromic properties of this compound. UV-Vis spectroscopy is the most common and effective method for this analysis.[4]

Materials and Equipment

-

Compound: this compound solid powder.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., dichloromethane, acetonitrile, ethanol, hexane).[11][12][13]

-

Cuvettes: 1 cm path length quartz cuvettes.

-

Light Source: UV lamp (e.g., high-pressure mercury lamp or LED with λmax ~365 nm) and a visible light source.[4][11]

Measurement Procedure

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µM) in the chosen solvent.[11][13] All preparations should be conducted in the dark or under minimal ambient light to ensure the compound remains in its initial SP form.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Initial Spectrum (SP Form): Fill a quartz cuvette with the sample solution. Place it in the spectrophotometer and record the initial absorption spectrum. This will show the characteristic UV absorption of the SP form.

-

Photoisomerization (SP → MC): Remove the cuvette from the spectrophotometer and irradiate it with a UV light source (e.g., 365 nm) for a defined period (e.g., 5-10 minutes, or until no further change is observed).[4][10]

-

MC Spectrum: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. This will reveal the new, strong absorption band in the visible region corresponding to the MC form.

-

Reversion Analysis (MC → SP): The reversion can be monitored by either:

-

Thermal Fading: Storing the solution in the dark and recording spectra at regular intervals.

-

Photoreversion: Irradiating the solution with visible light and recording the spectra to observe the disappearance of the MC absorption band.

-

References

- 1. xcessbio.com [xcessbio.com]

- 2. Spiropyran - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and characterization of the photoswitchable poly(methyl methacrylate- random-methacrylate spirooxazine) [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. mjas.analis.com.my [mjas.analis.com.my]

The Merocyanine Form of Spiropyran Hexyl Methacrylate: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Photochromic Properties, and Applications in Advanced Therapeutic Systems

This technical guide provides a comprehensive overview of the merocyanine (B1260669) form of spiropyran hexyl methacrylate (B99206), a photochromic compound of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, photo-responsive behavior, and applications, particularly in light-controlled therapeutic systems.

Core Concepts: The Spiropyran-Merocyanine Transition

Spiropyrans are a class of photochromic molecules that exhibit a reversible transformation between two isomeric forms: a colorless, non-polar spiropyran (SP) form and a colored, polar, zwitterionic merocyanine (MC) form. This isomerization can be triggered by various stimuli, most notably ultraviolet (UV) light, and reversed by visible light or thermal relaxation.

The spiropyran hexyl methacrylate monomer incorporates a spiropyran moiety, which provides the photo-responsive character, and a hexyl methacrylate group, enabling its polymerization into various macromolecular architectures such as hydrogels and nanoparticles. Upon exposure to UV light (typically around 365 nm), the C-O bond in the spiro-carbon cleaves, leading to the planar and highly conjugated merocyanine form. This transformation is accompanied by a significant change in the molecule's absorption spectrum, dipole moment, and polarity, which are the foundational properties for its diverse applications.

Synthesis of Spiropyran Methacrylate

Representative Experimental Protocol: Synthesis of a Spiropyran Methacrylate Monomer

This protocol is based on the synthesis of a spiropyran derivative with a methacrylate group attached to the nitrobenzene (B124822) ring.

Materials:

-

1-(2-hydroxyethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-[2H]benzopyran]

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent: Ethyl acetate (B1210297)/hexane mixture

Procedure:

-

Dissolution: Dissolve 1-(2-hydroxyethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-[2H]benzopyran] and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask should be placed in an ice bath to maintain a low temperature.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride dropwise to the cooled solution while stirring. The reaction is typically allowed to proceed for several hours, gradually warming to room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted multiple times with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure spiropyran methacrylate monomer.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photochromic Properties and Quantitative Data

The photo-isomerization from the spiropyran to the merocyanine form results in the appearance of a strong absorption band in the visible region of the spectrum. The exact position of this absorption maximum (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In non-polar solvents, the λmax is typically at longer wavelengths, while in polar solvents, a blue-shift (hypsochromic shift) is observed.

Spectral Properties

The following table summarizes the typical absorption maxima of the merocyanine form of spiropyran derivatives in various solvents and polymer matrices.

| Solvent/Matrix | λmax (nm) | Reference |

| n-hexane | 616 | [1] |

| Methanol | 532 | [1] |

| Toluene | ~590 | N/A |

| Dichloromethane | ~560 | N/A |

| Poly(methyl methacrylate) (PMMA) | ~580 | N/A |

Isomerization Kinetics and Quantum Yields

The efficiency of the photo-coloring process is described by the quantum yield (Φ), which is the number of molecules undergoing a specific event (isomerization) per photon absorbed. The thermal fading of the merocyanine form back to the spiropyran form follows first-order kinetics.

| Parameter | Value | Conditions |

| Photo-coloring Quantum Yield (SP → MC) | 0.1 - 0.6 | Dependent on solvent and substitution |

| Thermal Fading Rate Constant (k) | Variable | Highly dependent on temperature and matrix rigidity |

| Half-life of MC form | Seconds to hours | Dependent on temperature and environment |

Visualization of Key Processes

Spiropyran-Merocyanine Isomerization

The following diagram illustrates the reversible photo-isomerization between the spiropyran (SP) and merocyanine (MC) forms.

Caption: Reversible isomerization of spiropyran to merocyanine.

Experimental Workflow for Photochromic Characterization

This diagram outlines a typical experimental workflow for characterizing the photochromic properties of this compound.

Caption: Experimental workflow for photochromic analysis.

Applications in Drug Development and Research

The unique properties of the spiropyran-merocyanine system have led to its exploration in various biomedical applications, particularly in the field of controlled drug delivery. The change in polarity and conformation upon photo-isomerization can be harnessed to trigger the release of encapsulated therapeutic agents.

Light-Controlled Drug Release

Spiropyran-functionalized polymers can self-assemble into nanostructures such as micelles or nanoparticles in an aqueous environment. In the dark, the hydrophobic spiropyran units form the core of these structures, which can encapsulate hydrophobic drugs. Upon UV irradiation, the isomerization to the hydrophilic merocyanine form disrupts the amphiphilic balance of the polymer, leading to the disassembly of the nanostructure and the subsequent release of the encapsulated drug.[2] This provides a mechanism for on-demand, spatially, and temporally controlled drug delivery.

Signaling through Controlled Release

While not a direct interaction with a cellular signaling pathway in the classical sense, the light-triggered release of a bioactive molecule can be considered a form of artificial signal transduction. By releasing a drug that acts on a specific receptor or signaling cascade, the spiropyran-merocyanine system acts as a light-sensitive switch to initiate a biological response. For instance, the controlled release of an ion channel blocker or a kinase inhibitor in a specific location and at a specific time can effectively modulate cellular signaling with high precision.

The following diagram illustrates the concept of light-controlled drug release from a spiropyran-containing nanoparticle, leading to a cellular response.

References

Theoretical Modeling of Spiropyran Hexyl Methacrylate Photoisomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental principles governing the photoisomerization of spiropyran hexyl methacrylate (B99206). Spiropyrans are a class of photochromic molecules that undergo reversible transformation between two isomers—a colorless, closed spiropyran (SP) form and a colorful, open merocyanine (B1260669) (MC) form—upon stimulation by light. This unique property makes them highly valuable for applications ranging from smart materials and data storage to targeted drug delivery systems. Spiropyran hexyl methacrylate, which incorporates a polymerizable methacrylate group, is particularly significant for creating photoresponsive polymers and hydrogels.

The Photoisomerization Mechanism: A Theoretical Overview

The photochromism of spiropyran is rooted in a reversible, light-induced ring-opening and ring-closing reaction. The core of this process involves the transformation between the spiro (SP) form and the merocyanine (MC) form.

-

Spiropyran (SP) Form: In its ground state, the molecule exists as the spiropyran isomer. This form is characterized by two heterocyclic moieties (typically an indole (B1671886) and a benzopyran) linked by a central spiro carbon atom.[1] The two parts of the molecule are orthogonal to each other, which disrupts the π-conjugation, rendering the molecule colorless.

-

Photoactivation (SP → MC): Upon irradiation with ultraviolet (UV) light, the molecule absorbs a photon, leading to the heterolytic cleavage of the Cspiro–O bond in the benzopyran ring.[1][2][3] This bond breaking allows the molecule to undergo rotational isomerization, resulting in the planar, open-ring merocyanine (MC) form.[1] This planar structure possesses an extended π-conjugated system, which is responsible for its strong absorption in the visible spectrum and, consequently, its vibrant color.[1]

-

Reversion (MC → SP): The metastable MC form can revert to the more thermodynamically stable SP form through two primary pathways:

-

Visible Light Irradiation: Absorption of visible light can drive the ring-closing reaction, converting the MC form back to the SP form.[4]

-

Thermal Back-Isomerization: In the absence of light, the MC form will thermally relax back to the SP form over time.[5][6] The rate of this process is highly dependent on the solvent and the surrounding temperature.[7]

-

Computational studies, particularly those employing surface-hopping molecular dynamics simulations within a semiempirical framework, have provided deep insights into this process.[8][9] These models show that upon photoexcitation, the molecule navigates through multiple electronic excited states (S₁, S₂, S₃) that are close in energy.[8][10] The internal conversion back to the ground state is extremely rapid, with singlet lifetimes on the order of picoseconds.[8] The efficiency of the photoisomerization, quantified by the quantum yield, is often low because photophysical relaxation is a dominant competing process.[2]

Caption: General pathway of spiropyran photoisomerization.

Quantitative Data on Spiropyran Photoisomerization

The efficiency and kinetics of the photoisomerization process are described by several key parameters. The following tables summarize quantitative data for spiropyran derivatives from various computational and experimental studies.

Table 1: Photophysical and Kinetic Properties

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Singlet Lifetime (S₁) | 0.67 ps | Computational (Semiempirical) | [8][10] |

| Singlet Lifetime (S₁) | 0.8 - 0.9 ps | Experimental (Naphtho-BIPS) | [8] |

| Conversion Time (SP→MC) | 1.6 ps | Computational | [8] |

| Activation Energy (MC→SP) | 71 kJ/mol | Thermal reset on MoS₂ substrate (direct contact) | [11] |

| Activation Energy (MC→SP) | 90 kJ/mol | Thermal reset on MoS₂ substrate (upper layer) |[11] |

Table 2: Spectroscopic Properties in Different Solvents

| Spiropyran Derivative | Solvent | λmax (MC form) | Notes | Source |

|---|---|---|---|---|

| Spiropyran Methacrylate (SpMA) | n-hexane (nonpolar) | 616 nm | - | [12] |

| Spiropyran Methacrylate (SpMA) | Methanol (polar protic) | 532 nm | 84 nm blue-shift vs. n-hexane | [12] |

| 6-NO₂-BIPS | Toluene | ~590 nm | Exhibits strong solvatochromism | [7] |

| 6-NO₂-BIPS | Acetonitrile | ~560 nm | Exhibits strong solvatochromism | [7] |

| 6-NO₂-BIPS | Ethanol | ~540 nm | Exhibits strong solvatochromism |[7] |

Experimental Protocols

Accurate theoretical modeling relies on robust experimental data for validation. Below are detailed methodologies for the synthesis, characterization, and analysis of this compound.

Synthesis of Spiropyran Acrylate/Methacrylate

The synthesis of spiropyran monomers suitable for polymerization typically involves the condensation of a Fischer's base derivative with a substituted salicylaldehyde (B1680747).

Protocol:

-

Synthesis of Fischer's Base Derivative: React 1,3,3-trimethyl-2-methyleneindoline (B94422) with an alkyl halide containing a hydroxyl group (e.g., 6-bromohexanol) to form the quaternary salt.

-

Condensation Reaction: Dissolve the synthesized indolium salt and a nitro-substituted salicylaldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde) in a suitable solvent like ethanol.

-

Base Addition: Add a base, such as piperidine (B6355638) or triethylamine, dropwise to the solution to catalyze the condensation reaction.

-

Acrylation/Methacrylation: React the hydroxyl-functionalized spiropyran with acryloyl chloride or methacryloyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final spiropyran methacrylate monomer.[12][13]

-

Purification: Purify the resulting product using column chromatography.

Characterization and Photoisomerization Studies

Caption: Workflow for studying spiropyran photo-reversibility.

Protocol: UV-Vis Spectroscopy for Photo-Switching Analysis [14]

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., acetonitrile, toluene). The concentration should yield a maximum absorbance of approximately 0.5-1.0 for the MC form.[14]

-

Initial State: Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This represents the initial, colorless SP form.

-

Forward Isomerization (SP→MC): Irradiate the solution with a UV light source (e.g., 365 nm LED or lamp) until no further change is observed in the absorption spectrum. This point is the photostationary state (PSS). The appearance of a strong absorption band in the visible region (typically 500-620 nm) confirms the formation of the MC isomer.

-

Reverse Isomerization (MC→SP):

-

Photochemical: Irradiate the PSS solution with a visible light source (e.g., >500 nm) to observe the disappearance of the MC absorption band, indicating reversion to the SP form.[14]

-

Thermal: Place the PSS solution in the dark in a temperature-controlled cuvette holder. Record spectra at regular time intervals to monitor the decay of the MC absorption band.

-

Determining Photoisomerization Quantum Yield (Φ)

The quantum yield is a critical measure of the efficiency of a photochemical reaction.[14]

Protocol:

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate). This involves irradiating the actinometer solution under the same conditions as the sample and measuring the resulting change in its absorbance.[14]

-

Sample Irradiation: Irradiate the spiropyran solution for a known period, ensuring the absorbance change is linear with time (typically <10% conversion).

-

Calculate Absorbed Photons: Determine the number of photons absorbed by the sample using the photon flux and the sample's absorbance at the irradiation wavelength.[14]

-

Calculate Isomerized Molecules: Determine the number of molecules that have isomerized by measuring the change in absorbance of the MC form and using its molar extinction coefficient (determined separately).

-

Calculate Quantum Yield: The quantum yield (Φ) is the ratio of the number of molecules isomerized to the number of photons absorbed.

Multiscale Modeling Approach

A comprehensive theoretical understanding of spiropyran-functionalized materials, such as poly(this compound), requires a multiscale modeling approach that connects quantum mechanical events to macroscopic material properties.

Caption: Connecting quantum events to bulk material properties.

This approach combines high-level quantum mechanical (QM) methods to describe the bond-breaking and electronic transitions within the spiropyran mechanophore with cost-effective molecular mechanical (MM) simulations to model the behavior of the larger polymer network.[15][16] By parameterizing a force field based on QM calculations, researchers can simulate how external forces (e.g., mechanical stretching) are transduced through the polymer backbone to activate the SP-to-MC isomerization, providing a powerful tool for designing novel smart materials.[15][16]

References

- 1. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Photoisomerization of Spiropyran in Solution: A Surface Hopping Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photoisomerization dynamics of spiropyran: A surface-hopping investigation. | Semantic Scholar [semanticscholar.org]

- 11. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and characterization of the photoswitchable poly(methyl methacrylate- random-methacrylate spirooxazine) [redalyc.org]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

Solvatochromism of spiropyran hexyl methacrylate in different solvents

An In-depth Technical Guide on the Solvatochromism of Spiropyran Hexyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromism of spiropyran hexyl methacrylate, a phenomenon of significant interest in the development of smart materials, sensors, and drug delivery systems. The document details the underlying mechanisms, presents quantitative data on its behavior in various solvents, and offers standardized experimental protocols for its characterization.

Introduction to Spiropyran and Solvatochromism

Spiropyrans are a class of photochromic organic molecules that undergo a reversible transformation between two isomers—a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (B1260669) (MC) form—upon stimulation by light and/or heat. The open-ring MC form is a zwitterionic molecule, making its electronic structure and thus its light absorption properties highly sensitive to the polarity of its surrounding environment. This sensitivity to the solvent's polarity is known as solvatochromism.

This compound incorporates a spiropyran moiety into a polymerizable methacrylate backbone, allowing for its integration into polymer matrices for the creation of functional materials. The solvatochromism of this compound is primarily observed in its merocyanine form, which exhibits a distinct color change depending on the solvent it is dissolved in.

The Mechanism of Solvatochromism in this compound

The solvatochromic behavior of this compound is rooted in the differential stabilization of the ground and excited states of its merocyanine isomer by the solvent molecules. The MC form possesses a significant dipole moment due to its zwitterionic nature.

-

In non-polar solvents: The ground state of the merocyanine isomer is less stabilized than the excited state. This results in a smaller energy gap for electronic transition, leading to the absorption of lower-energy light (a bathochromic or red shift).

-

In polar solvents: Polar solvent molecules strongly solvate and stabilize the polar ground state of the merocyanine isomer more than the less polar excited state. This increases the energy gap between the ground and excited states, causing the molecule to absorb higher-energy light, resulting in a hypsochromic or blue shift.

This relationship allows the absorption maximum (λmax) of the merocyanine form to serve as an indicator of solvent polarity.

Quantitative Data: Solvatochromic Shifts

The following table summarizes the absorption maxima (λmax) of the merocyanine form of this compound in a range of solvents with varying polarities. The data illustrates the hypsochromic shift observed with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) |

| Toluene | 2.38 | ~580 - 600 nm |

| Dichloromethane | 8.93 | ~560 - 570 nm |

| Acetone | 20.7 | ~550 - 560 nm |

| Ethanol | 24.5 | ~540 - 550 nm |

| Acetonitrile | 37.5 | ~530 - 540 nm |

Note: The exact λmax values can vary slightly depending on the specific experimental conditions, such as temperature and concentration.

Detailed Experimental Protocols

This section provides a standardized protocol for the investigation of the solvatochromism of this compound.

Materials and Equipment

-

This compound

-

A selection of solvents of varying polarities (e.g., toluene, dichloromethane, acetone, ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

UV lamp (for inducing the SP to MC transition)

-

Dark environment or light-proof box

Experimental Workflow

Caption: Experimental workflow for solvatochromism analysis.

Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable non-polar solvent like toluene.

-

From the stock solution, prepare a series of dilute solutions in the different solvents to be tested. The final concentration should be optimized to yield an absorbance in the range of 0.5 - 1.5 at the λmax.

-

-

Isomerization:

-

Initially, keep all prepared solutions in a dark environment to ensure that the spiropyran is predominantly in its colorless, closed-ring (SP) form.

-

To induce the solvatochromic effect, irradiate each solution with a UV lamp (e.g., 365 nm) for a sufficient amount of time (typically 1-5 minutes) to convert the SP form to the colored, open-ring merocyanine (MC) form. The solution should exhibit a visible color change.

-

-

Spectroscopic Measurement:

-

Immediately after UV irradiation, place the cuvette containing the solution in the UV-Vis spectrophotometer.

-

Measure the absorption spectrum over the visible range (e.g., 400-800 nm).

-

Record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Compile the λmax values for each solvent.

-

Correlate the observed λmax with a solvent polarity scale, such as the dielectric constant (ε) or the Reichardt's dye scale (ET(30)).

-

Logical Relationship of Solvatochromism

The following diagram illustrates the logical relationship between solvent polarity and the observed spectroscopic changes in the merocyanine form of this compound.

Caption: Solvatochromic shift mechanism in merocyanine.

Conclusion

The solvatochromism of this compound is a well-defined and reproducible phenomenon that directly correlates the absorption maximum of its merocyanine isomer with the polarity of the surrounding solvent. This property makes it a valuable tool for developing chemical sensors, polarity-sensitive fluorescent probes, and smart materials that can respond to their environment. The experimental protocols outlined in this guide provide a robust framework for the characterization of these effects, enabling researchers and drug development professionals to harness the unique properties of this versatile molecule.

A Technical Guide to Spiropyran Hexyl Methacrylate: A Photoresponsive Building Block for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiropyran hexyl methacrylate (B99206), a photochromic compound at the forefront of developing "smart" materials for controlled drug release and other biomedical applications. Its unique ability to undergo reversible structural changes in response to light makes it an invaluable tool for creating stimuli-responsive systems that offer spatial and temporal control over therapeutic delivery.

Core Chemical Properties

Spiropyran hexyl methacrylate is a functionalized spiropyran molecule containing a methacrylate group, which allows for its incorporation into polymer chains through polymerization. This integration is key to the development of photoresponsive hydrogels, nanoparticles, and other macromolecular structures.

| Property | Value |

| Chemical Formula | C₂₈H₃₃NO₃[1][2] |

| Molecular Weight | 431.57 g/mol [1][2] |

| Chemical Name | 6-{3',3'-dimethyl-1',3'-dihydrospiro[chromene-2,2'-indol]-1'-yl}hexyl 2-methylprop-2-enoate[2] |

| CAS Number | 2522597-48-2[3][4] |

The Principle of Photo-Responsiveness: A Light-Triggered Molecular Switch

The functionality of spiropyran-based materials hinges on the reversible isomerization of the spiropyran (SP) moiety. In its stable, closed form, the SP isomer is hydrophobic and colorless. Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro-carbon cleaves, leading to a ring-opening reaction that forms the planar, zwitterionic, and hydrophilic merocyanine (B1260669) (MC) isomer.[5][6][7] This MC form exhibits a strong absorption in the visible spectrum, resulting in a distinct color change.[5][6] The process is reversible; the MC form can revert to the SP form upon exposure to visible light or through thermal relaxation in the dark.[5]

This light-induced transition from a hydrophobic to a hydrophilic state is the fundamental mechanism that enables the controlled release of encapsulated therapeutic agents from spiropyran-containing drug delivery systems.[2][7]

Application in Light-Activated Drug Delivery

This compound can be polymerized into various nanostructures, such as micelles, polymersomes, and hydrogels, to serve as drug carriers.[2][8] In a typical drug delivery scenario, the hydrophobic drug is encapsulated within the core of these nanocarriers, which are composed of polymers containing the hydrophobic SP form of spiropyran.

When the target site, such as a tumor, is irradiated with UV light, the SP moieties within the polymer matrix convert to the hydrophilic MC form.[2] This change in polarity leads to the destabilization or swelling of the nanocarrier, triggering the release of the encapsulated drug in a controlled, site-specific manner.[2][9] The use of near-infrared (NIR) light, which has greater tissue penetration, can also be employed in systems that incorporate upconversion nanoparticles, which convert NIR light to UV light locally.[1]

Generalized Experimental Protocols

While specific experimental parameters will vary depending on the desired polymer architecture and application, the following provides a general methodology for the synthesis and evaluation of this compound-based photoresponsive materials.

Synthesis of Spiropyran-Containing Polymers

A common method for synthesizing polymers with this compound is through controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP).[10] This allows for precise control over the polymer's molecular weight and architecture.

Materials:

-

This compound (monomer)

-

Co-monomers (e.g., methyl methacrylate, polyethylene (B3416737) glycol methacrylate)

-

Initiator (e.g., ethyl α-bromoisobutyrate)

-

Catalyst system (e.g., Cu(I)Br/PMDETA)

-

Solvent (e.g., anisole, DMF)

Generalized Procedure:

-

The monomers, initiator, and solvent are added to a reaction flask and degassed.

-

The catalyst is added to initiate polymerization.

-

The reaction is allowed to proceed at a controlled temperature until the desired molecular weight is achieved.

-

The polymerization is terminated, and the resulting polymer is purified, often by precipitation in a non-solvent.

Formulation of Photoresponsive Nanoparticles and Drug Loading

Amphiphilic block copolymers containing spiropyran can self-assemble into micelles or polymersomes in an aqueous solution.

Generalized Procedure:

-

The synthesized spiropyran-containing polymer is dissolved in a water-miscible organic solvent.

-

The therapeutic drug is co-dissolved in the same solvent.

-

This organic solution is added dropwise to water under stirring, leading to the self-assembly of nanoparticles and encapsulation of the drug.

-

The organic solvent is removed via dialysis or evaporation.

In Vitro Light-Triggered Drug Release Study

Generalized Procedure:

-

A solution of the drug-loaded nanoparticles is placed in a dialysis bag against a release medium (e.g., phosphate-buffered saline).

-

The setup is divided into two groups: one kept in the dark and the other exposed to a light source (e.g., UV lamp at 365 nm).

-

At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using techniques like UV-Vis spectroscopy or HPLC.

-

The cumulative drug release is plotted against time for both the dark and light-exposed groups to determine the photo-responsive release profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light-responsive micelles of spiropyran initiated hyperbranched polyglycerol for smart drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. doras.dcu.ie [doras.dcu.ie]

Methodological & Application

Application Notes and Protocols for the ATRP Synthesis of Poly(spiropyran hexyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of poly(spiropyran hexyl methacrylate) using Atom Transfer Radical Polymerization (ATRP). This smart polymer exhibits photochromic properties, making it a valuable material for applications in drug delivery, optical data storage, and smart coatings.

Introduction

Spiropyrans are a class of photochromic molecules that can reversibly switch between two isomers, a colorless spiropyran (SP) form and a colored merocyanine (B1260669) (MC) form, upon exposure to UV and visible light, respectively.[1] Incorporating spiropyran moieties into a polymer backbone, such as poly(hexyl methacrylate), via controlled radical polymerization techniques like ATRP, allows for the creation of well-defined, stimuli-responsive materials.[2] The hexyl methacrylate (B99206) backbone provides solubility in common organic solvents and flexibility to the polymer chain.

This document outlines the synthesis of the this compound monomer followed by its polymerization via ATRP. It also details the purification and characterization of the resulting polymer.

Data Presentation

The following table summarizes typical quantitative data obtained from the ATRP synthesis of poly(this compound) and related spiropyran-containing polymers.

| Entry | Monomer/Comonomer | Initiator | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| 1 | This compound | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Toluene (B28343) | 6 | 85 | 15,000 | 1.15 | Hypothetical Data |

| 2 | This compound | Ethyl α-bromoisobutyrate | CuBr/PMDETA | Anisole | 8 | 92 | 25,000 | 1.20 | Hypothetical Data |

| 3 | MMA/MSp (5.5/1) | Not Specified | CuBr | THF | 24 | Not Specified | 6,500 | 1.21 | [3] |

*Note: Data for the homopolymer of this compound is presented as a representative example based on typical ATRP results for methacrylates, as specific literature values were not available in the initial search. MMA: Methyl methacrylate, MSp: Methacrylate spirooxazine, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, THF: Tetrahydrofuran.

Experimental Protocols

Synthesis of this compound Monomer

This protocol describes a two-step synthesis for the this compound monomer.

Step 1: Synthesis of 1'-(6-hydroxyhexyl)-3',3'-dimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

-

Materials: 1-(6-hydroxyhexyl)-2,3,3-trimethylindoleninium bromide, 2-hydroxy-5-nitrobenzaldehyde (B32719), ethanol (B145695), piperidine (B6355638).

-

Procedure:

-

Dissolve 1-(6-hydroxyhexyl)-2,3,3-trimethylindoleninium bromide (1 eq) and 2-hydroxy-5-nitrobenzaldehyde (1 eq) in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain a solid.

-

Step 2: Synthesis of this compound

-

Materials: 1'-(6-hydroxyhexyl)-3',3'-dimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline], methacryloyl chloride, triethylamine (B128534), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve the product from Step 1 (1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the this compound monomer.

-

ATRP Synthesis of Poly(this compound)

This protocol outlines a typical ATRP procedure for the polymerization of this compound.

-

Materials: this compound monomer, ethyl α-bromoisobutyrate (EBiB) initiator, copper(I) bromide (CuBr) catalyst, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) ligand, toluene (or another suitable solvent like anisole).

-

Procedure:

-

To a Schlenk flask, add CuBr (1 eq relative to initiator).

-

Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

-

In a separate flask, dissolve the this compound monomer (e.g., 50 eq) and PMDETA (1 eq) in toluene.

-

Deoxygenate the monomer/ligand solution by bubbling with nitrogen for at least 30 minutes.

-

Using a nitrogen-purged syringe, add the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr.

-

Stir the mixture at room temperature until the catalyst complex forms (solution turns colored).

-

Add the initiator, EBiB (1 eq), via a syringe to start the polymerization.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

-

Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and polydispersity by Gel Permeation Chromatography (GPC).[4]

-

To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Purification of Poly(this compound)

-

Procedure:

-

Dilute the polymer solution with a suitable solvent like THF.

-

Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Concentrate the solution by rotary evaporation.

-

Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent, such as cold methanol (B129727) or hexane.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent.

-

Dry the polymer under vacuum at room temperature until a constant weight is achieved.

-

Characterization

-

¹H NMR Spectroscopy: To confirm the structure of the monomer and the polymer, and to determine monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[5][6]

-

UV-Vis Spectroscopy: To investigate the photochromic behavior of the polymer by monitoring the change in absorbance upon irradiation with UV and visible light.[7][8] The colorless spiropyran form typically does not absorb in the visible region, while the colored merocyanine form shows a strong absorption band.[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomer and polymer.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

- 1. 14.139.213.3:8080 [14.139.213.3:8080]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Synthesis and characterization of the photoswitchable poly(methyl methacrylate- random-methacrylate spirooxazine) [redalyc.org]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Free Radical Polymerization of Spiropyran Hexyl Methacrylate for Photo-Responsive Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of photo-responsive polymers based on spiropyran hexyl methacrylate (B99206), synthesized via conventional free radical polymerization. The unique photochromic properties of spiropyran-containing polymers make them promising candidates for the development of smart drug delivery systems, allowing for spatiotemporal control of therapeutic release.

Introduction

Spiropyran and its derivatives are a class of photochromic molecules that can reversibly switch between two isomeric forms: a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (B1260669) (MC) form, upon exposure to UV and visible light, respectively. This transformation leads to significant changes in the physicochemical properties of materials incorporating these moieties.[1] When spiropyran is incorporated into a polymer, such as poly(spiropyran hexyl methacrylate), the resulting material exhibits photo-responsiveness. This characteristic is particularly valuable in the field of drug delivery, as it allows for the controlled release of encapsulated therapeutic agents when and where they are needed, triggered by an external light stimulus.[1][2]

Conventional free radical polymerization is a robust and widely used method for synthesizing a variety of polymers. While controlled radical polymerization techniques like ATRP and RAFT offer greater control over polymer architecture, conventional methods provide a more accessible and often simpler route to producing functional polymers for initial research and development.[3][4]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and performance of spiropyran-containing polymers.

Table 1: Polymer Characterization

| Polymer ID | Monomer(s) | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Reference |

|---|---|---|---|---|---|---|

| P(SPMA) | Spiropyran Methacrylate | Ru-catalyzed Living Radical | - | - | - | [2] |

| P(MMA-r-MSp) | MMA / Methacrylate Spirooxazine | ATRP | 6500 | 1.21 | - | [5] |

| PDMAEMA-co-PSP | DMAEMA / Spiropyran Methacrylate | ATRP | 5900 | 1.56 | - | [6] |

| BN-PS | BN-Styrene | Conventional Free Radical | - | 4.48 | - |[7] |

Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass Transition Temperature; MMA = Methyl Methacrylate; MSp = Methacrylate Spirooxazine; DMAEMA = 2-(dimethylamino)ethyl methacrylate; PSP = Poly(spiropyran); BN-PS = Boron-Nitrogen Polystyrene.

Table 2: Photo-Triggered Drug Release

| Polymer System | Encapsulated Drug/Molecule | Release Condition | Release (%) | Time | Reference |

|---|---|---|---|---|---|

| Spiropyran-based Nanoparticles | Coumarin-102 | UV light (365 nm) at pH 7 | 83 | 35 min | [1] |

| Spiropyran-based Nanoparticles | Coumarin-102 | No UV light at pH 7 | Minimal | 35 min | [1] |

| Spiropyran-based Nanoparticles | Model Cargo | UV light + Acidic pH | 90 | 25 min | [1] |

| Spiropyran-based Nanoparticles | Model Cargo | Acidic pH only | 90 | 6 h |[1] |

Experimental Protocols

Synthesis of Poly(this compound) via Conventional Free Radical Polymerization

This protocol describes a general method for the synthesis of poly(this compound) using AIBN as a free radical initiator. The specific monomer-to-initiator ratio and reaction conditions may require optimization for desired molecular weight and polydispersity.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (B28343) (solvent)

-

Methanol (B129727) (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer

-

Nitrogen or Argon gas supply

-

Oil bath

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 2.32 mmol) and AIBN (e.g., 0.019 g, 0.116 mmol, for a 20:1 monomer to initiator molar ratio) in anhydrous toluene (e.g., 5 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

-

Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol (e.g., 200 mL) while stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at room temperature until a constant weight is achieved.

Polymer Characterization

a) Molecular Weight and Polydispersity Determination:

-

Technique: Gel Permeation Chromatography (GPC).

-

Instrumentation: GPC system equipped with a refractive index (RI) detector.

-

Mobile Phase: Tetrahydrofuran (THF).

-

Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

b) Structural Confirmation:

-

Technique: ¹H NMR Spectroscopy.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Analysis: Confirm the successful polymerization by the appearance of broad polymer backbone signals and the presence of characteristic peaks from the spiropyran and hexyl methacrylate side chains.

Formulation of Photo-Responsive Nanoparticles

Materials:

-

Poly(this compound)

-

A suitable block copolymer for stabilization (e.g., Pluronic F127)

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Organic solvent (e.g., THF or acetone)

-

Deionized water

Procedure (Nanoprecipitation Method):

-

Dissolve poly(this compound) and the drug in a water-miscible organic solvent.

-

Under vigorous stirring, add the organic solution dropwise to an aqueous solution containing a stabilizer.

-

The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming drug-loaded nanoparticles.

-

Stir the resulting nanoparticle suspension overnight to allow for the complete evaporation of the organic solvent.

-

Purify the nanoparticles by dialysis against deionized water to remove the free drug and excess stabilizer.

In Vitro Photo-Triggered Drug Release Study

Materials:

-

Drug-loaded poly(this compound) nanoparticles

-

Phosphate-buffered saline (PBS) at a physiological pH of 7.4

-

Dialysis membrane with an appropriate molecular weight cut-off

-

UV lamp (e.g., 365 nm)

-

Spectrophotometer (e.g., UV-Vis or fluorescence)

Procedure:

-

Disperse a known amount of the drug-loaded nanoparticles in PBS.

-

Transfer the nanoparticle suspension into a dialysis bag and place it in a larger volume of PBS, which serves as the release medium.

-

Maintain the setup at 37°C with gentle stirring.

-

For the experimental group, irradiate the dialysis bag with a UV lamp at a specific wavelength (e.g., 365 nm) for defined periods.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace them with fresh PBS to maintain sink conditions.

-

Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., UV-Vis or fluorescence spectroscopy).

-

Calculate the cumulative drug release as a percentage of the initial amount of encapsulated drug.

Visualizations

Caption: Experimental workflow for photo-triggered drug delivery.

Caption: Photo-isomerization mechanism for controlled drug release.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and characterization of the photoswitchable poly(methyl methacrylate- random-methacrylate spirooxazine) [redalyc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

Synthesis of Photo-Responsive Hydrogels Using Spiropyran Hexyl Methacrylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, characterization, and application of photo-responsive hydrogels incorporating spiropyran hexyl methacrylate (B99206). These intelligent materials exhibit reversible changes in their physical and chemical properties upon exposure to light, making them highly valuable for a range of applications, including controlled drug delivery, tissue engineering, and soft robotics.

Introduction

Photo-responsive hydrogels are a class of "smart" materials that can undergo significant changes in their network structure, swelling behavior, and other properties in response to specific light stimuli. This capability stems from the incorporation of photochromic molecules, such as spiropyran, into the hydrogel matrix. Spiropyran and its isomer, merocyanine (B1260669), possess distinct polarities. Under ultraviolet (UV) irradiation, the non-polar, colorless spiropyran isomerizes to the polar, colored merocyanine form. This transition can be reversed by exposing the hydrogel to visible light or by thermal relaxation.[1] This reversible isomerization allows for dynamic and spatiotemporal control over the hydrogel's properties.

Spiropyran hexyl methacrylate is a versatile monomer that can be readily co-polymerized with various hydrogel precursors to impart photo-responsiveness. The hexyl methacrylate moiety enhances its compatibility with common polymer networks and contributes to the overall mechanical properties of the resulting hydrogel.

Signaling Pathway: Photo-isomerization of Spiropyran

The photo-responsive behavior of the hydrogel is dictated by the reversible isomerization of the incorporated spiropyran molecules. UV light induces the cleavage of the C-O bond in the spiro center, leading to the formation of the planar, zwitterionic merocyanine form. This process is accompanied by a significant increase in polarity. The reverse reaction, from the polar merocyanine back to the non-polar spiropyran, can be triggered by visible light or allowed to occur thermally in the dark.

References

Application Notes and Protocols for Spiropyran Hexyl Methacrylate in Light-Activated Mechanical Actuation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of spiropyran hexyl methacrylate (B99206) in the fabrication of light-activated mechanical actuators. This technology holds significant promise for applications in soft robotics, microfluidics, and controlled drug delivery systems.

Introduction

Spiropyran and its derivatives are a class of photochromic molecules that undergo a reversible structural change upon exposure to light. Spiropyran hexyl methacrylate is a monomer that incorporates this functionality into polymer chains. The light-induced isomerization from the closed, nonpolar spiropyran (SP) form to the open, polar merocyanine (B1260669) (MC) form alters the polymer's properties, such as hydrophilicity and volume, leading to mechanical actuation.[1][2] This process is reversible, with the MC form reverting to the SP form in the dark or upon irradiation with visible light.[1][2]

This document outlines the synthesis of spiropyran-containing polymers, the fabrication of photo-responsive hydrogel actuators, and methods for their characterization.

Signaling Pathway and Mechanism of Actuation

The fundamental principle behind the light-activated mechanical actuation of spiropyran-based polymers is the reversible photo-isomerization of the spiropyran moiety.

-

UV Light Activation: Upon irradiation with UV light (typically around 365 nm), the C-O bond in the spiro carbon of the spiropyran molecule cleaves, allowing the molecule to rearrange into the planar, zwitterionic, and highly colored merocyanine (MC) form. This transformation significantly increases the polarity and hydrophilicity of the polymer. In an aqueous environment, this leads to swelling or a change in conformation of the polymer network.

-

Visible Light/Thermal Deactivation: The merocyanine form can revert to the more stable, nonpolar, and colorless spiropyran (SP) form upon exposure to visible light or through thermal relaxation in the dark. This reversal in polarity causes the polymer to become more hydrophobic, leading to deswelling or a return to its original shape.

This reversible change in polarity and the resulting interaction with the surrounding solvent molecules is the driving force for the mechanical actuation.

Caption: Light-induced isomerization of spiropyran to merocyanine and its effect on polymer properties, leading to mechanical actuation.

Experimental Protocols

Synthesis of Spiropyran-Containing Copolymers

A common approach to creating photo-actuating materials is the copolymerization of a spiropyran-functionalized monomer with other monomers to form a hydrogel. A widely used system involves the copolymerization of N-isopropylacrylamide (NIPAAm), a spiropyran methacrylate monomer, and acrylic acid (AA).[1][3][4]

Materials:

-

N-isopropylacrylamide (NIPAAm)

-

Spiropyran methacrylate (SPMA) (or a similar acrylated spiropyran)

-

Acrylic acid (AA)

-

N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

-

Ammonium persulfate (APS) as a photoinitiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

-

Dimethylformamide (DMF) or other suitable solvent

Protocol for Hydrogel Synthesis (p(NIPAAm-co-SP-co-AA)):

-

Preparation of the Pre-polymerization Solution:

-

In a light-protected vial, dissolve NIPAAm, SPMA, AA, and BIS in DMF. The molar ratios of these components will determine the properties of the final hydrogel and can be optimized for specific applications.

-

A typical composition might involve a high proportion of NIPAAm, with smaller amounts of SPMA and AA.

-

Sonicate the solution for 15-20 minutes to ensure complete dissolution and mixing of the components.

-

-

Initiation of Polymerization:

-

Add the initiator (APS) and catalyst (TEMED) to the pre-polymerization solution.

-

Quickly vortex the solution to ensure even distribution of the initiator and catalyst.

-

-

Casting and Curing:

-

Pipette the solution into a mold of the desired shape for the actuator (e.g., between two glass plates with a spacer to create a thin film).

-

Allow the polymerization to proceed in the dark at room temperature. The polymerization time can vary but is typically in the range of several hours to overnight.

-

-

Washing and Equilibration:

-

After polymerization, carefully remove the hydrogel from the mold.

-

Immerse the hydrogel in deionized water to wash away any unreacted monomers and other impurities. The water should be changed several times over a period of 24-48 hours.

-

The hydrogel will swell to its equilibrium state in the water.

-

Caption: A typical workflow for the synthesis of a photo-responsive spiropyran-containing hydrogel.

Light-Activated Mechanical Actuation

Materials and Equipment:

-

Synthesized spiropyran-containing hydrogel actuator

-

UV light source (e.g., 365 nm LED or lamp)

-

Visible light source (e.g., white light LED or lamp)

-

Petri dish or other transparent container

-

Deionized water

Protocol:

-

Baseline Observation:

-

Place the equilibrated hydrogel in a petri dish filled with deionized water.

-

Record the initial dimensions (e.g., length, width, thickness) and shape of the hydrogel in the dark or under ambient visible light.

-

-

UV Light Irradiation:

-

Expose the hydrogel to UV light. The intensity and duration of the exposure will influence the rate and extent of actuation.

-

Observe and record the changes in the hydrogel's shape and size. For example, a thin film may bend or curl, while a bulk hydrogel may contract or swell depending on the specific polymer composition.

-

-

Reversal with Visible Light or in the Dark:

-

Turn off the UV light source.

-

To accelerate the reversal, irradiate the hydrogel with visible light. Alternatively, the hydrogel will slowly return to its original state in the dark.

-

Observe and record the hydrogel returning to its initial shape and size.

-

-

Cyclic Actuation:

-

Repeat the UV and visible light irradiation cycles to assess the reversibility and fatigue resistance of the actuator.

-

Characterization and Data Presentation

The performance of the spiropyran-based actuators should be quantified to allow for comparison and optimization.

Photochromic Properties

The photo-isomerization of the spiropyran moieties can be confirmed using UV-Vis spectroscopy.

-

Procedure:

-

Dissolve a small piece of the hydrogel or the un-crosslinked polymer in a suitable solvent.

-

Record the UV-Vis absorption spectrum in the dark to observe the characteristic absorption of the SP form.

-

Irradiate the solution with UV light and record the spectrum to observe the appearance of the strong absorption band of the MC form in the visible region (typically 500-600 nm).

-

Irradiate with visible light or leave in the dark and record the spectrum to observe the disappearance of the MC absorption band.

-

Mechanical Properties

The mechanical properties of the hydrogel can be characterized using techniques such as tensile testing or dynamic mechanical analysis (DMA). These tests can be performed before and after light irradiation to assess the effect of the photo-isomerization on the material's stiffness and elasticity.

Quantitative Data

The following tables summarize key quantitative data that should be collected to characterize the performance of the light-activated actuators.

Table 1: Photo-responsive Properties of this compound Hydrogels

| Parameter | Before UV Irradiation | After UV Irradiation | After Visible Light/Dark |

| Color | Colorless / Pale Yellow | Colored (e.g., Purple, Blue) | Colorless / Pale Yellow |

| Water Contact Angle (°) | High (Hydrophobic) | Low (Hydrophilic) | High (Hydrophobic) |

| Swelling Ratio (%) | Baseline | Increased/Decreased | Returns to Baseline |

| Actuation Time (s) | N/A | Time to reach max. deformation | Time to return to original state |

| Bending Angle (°) | 0 | Max. angle achieved | 0 |

Table 2: Mechanical Properties of this compound Hydrogels

| Property | Before UV Irradiation | After UV Irradiation |

| Young's Modulus (kPa) | Value | Changed Value |

| Tensile Strength (kPa) | Value | Changed Value |

| Elongation at Break (%) | Value | Changed Value |

Applications

The light-activated mechanical actuation of this compound-based materials opens up possibilities for a wide range of applications:

-

Soft Robotics: The ability to undergo controlled shape changes in response to light allows for the development of light-driven soft robots capable of tasks such as gripping, locomotion, and manipulation.[3][4]

-

Microfluidics: Photo-responsive hydrogels can be integrated into microfluidic devices to create light-controlled valves, pumps, and mixers.

-

Drug Delivery: The change in polymer hydrophilicity and volume can be utilized to trigger the release of encapsulated drugs upon light exposure at a specific site.

-

Smart Surfaces: Surfaces coated with spiropyran-containing polymers can exhibit switchable wettability and adhesion properties.[5]

Conclusion